molecular formula C17H18O3 B15124937 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

Cat. No.: B15124937
M. Wt: 270.32 g/mol
InChI Key: GQMFGWWADOSNMX-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-2H-chromene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core undergoes oxidation at the dihydro-pyran ring, yielding quinone derivatives. Key reagents and outcomes include:

ReagentConditionsProduct FormedYieldNotes
KMnO₄ (0.1 M)EtOH, 60°C, 6 hr7-Methoxy-3-(4-methoxyphenyl)chromene-5,8-dione72%Selective C=C bond oxidation
CrO₃/H₂SO₄Acetic acid, 25°C, 3 hrSame as above68%Harsher conditions, lower selectivity

Oxidation primarily targets the 3,4-dihydro moiety, forming conjugated diketones. The methoxy substituents remain intact under these conditions.

Reduction Reactions

Controlled hydrogenation modifies the chromene system:

ReagentConditionsProduct FormedYield
H₂/Pd-C (5 mol%)EtOAc, 40 psi, 12 hr7-Methoxy-3-(4-methoxyphenyl)chroman89%
NaBH₄ (2 eq)MeOH, 0°C, 1 hrPartially reduced diol derivative54%

Complete saturation of the dihydro-pyran ring occurs under catalytic hydrogenation, while borohydride yields stereoselective diols .

Electrophilic Substitution

The aromatic methoxy groups direct electrophilic attacks:

Nitration

ReagentConditionsPosition SubstitutedYield
HNO₃/H₂SO₄ (1:3)0°C, 30 minPara to methoxy76%

The 4-methoxyphenyl group undergoes nitration at the para position relative to the methoxy group, consistent with its electron-donating nature .

Halogenation

ReagentConditionsProductYield
Br₂ (1 eq)/FeBr₃CH₂Cl₂, 25°C, 2 hr6-Bromo-7-methoxy-3-(4-methoxy)81%

Regioselectivity favors bromination at the chromene’s C6 position due to steric and electronic factors .

Nucleophilic Ring-Opening

The oxacyclic ring reacts with nucleophiles:

NucleophileConditionsProductYield
NH₂NH₂ (2 eq)EtOH, reflux, 8 hrHydrazine-opened acyclic derivative63%
MeOH/H⁺80°C, 24 hrMethyl ether derivative58%

Ring-opening proceeds via cleavage of the ether bond, generating intermediates for further functionalization .

Cyclization and Annulation

The compound participates in cascade reactions to form polycyclic systems:

Rhodium-Catalyzed Annulation

CatalystConditionsProductYield
[Rh(III)] (2 mol%)DCE, 80°C, 12 hrBenzofused chromeno-oxazine71%

Mechanism involves rhodium-mediated C–H activation followed by allene insertion and reductive elimination .

Base-Mediated Cyclocondensation

ReagentConditionsProductYield
DBU (1.2 eq)DMF, 120°C, 6 hrSpiro[indoline-chromene]65%

This method leverages the chromene’s enol ether functionality to form spirocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Methoxybiphenyl) derivative83%
SonogashiraCuI, PPh₃Alkyne-substituted chromene77%

These reactions highlight the versatility of the 4-methoxyphenyl group in forming biaryl systems .

Key Mechanistic Insights:

  • Oxidation/Reduction : Governed by the electron-rich dihydro-pyran ring.

  • Substitution : Directed by methoxy groups’ electronic effects (ortho/para).

  • Annulation : Relies on transition-metal catalysis for C–H activation.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of both methoxy groups.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3

InChI Key

GQMFGWWADOSNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2

Origin of Product

United States

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